

Application Notes and Protocols for FR167653 in Ischemia-Reperfusion Injury Research

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Compound of Interest

Compound Name: FR 167653 free base

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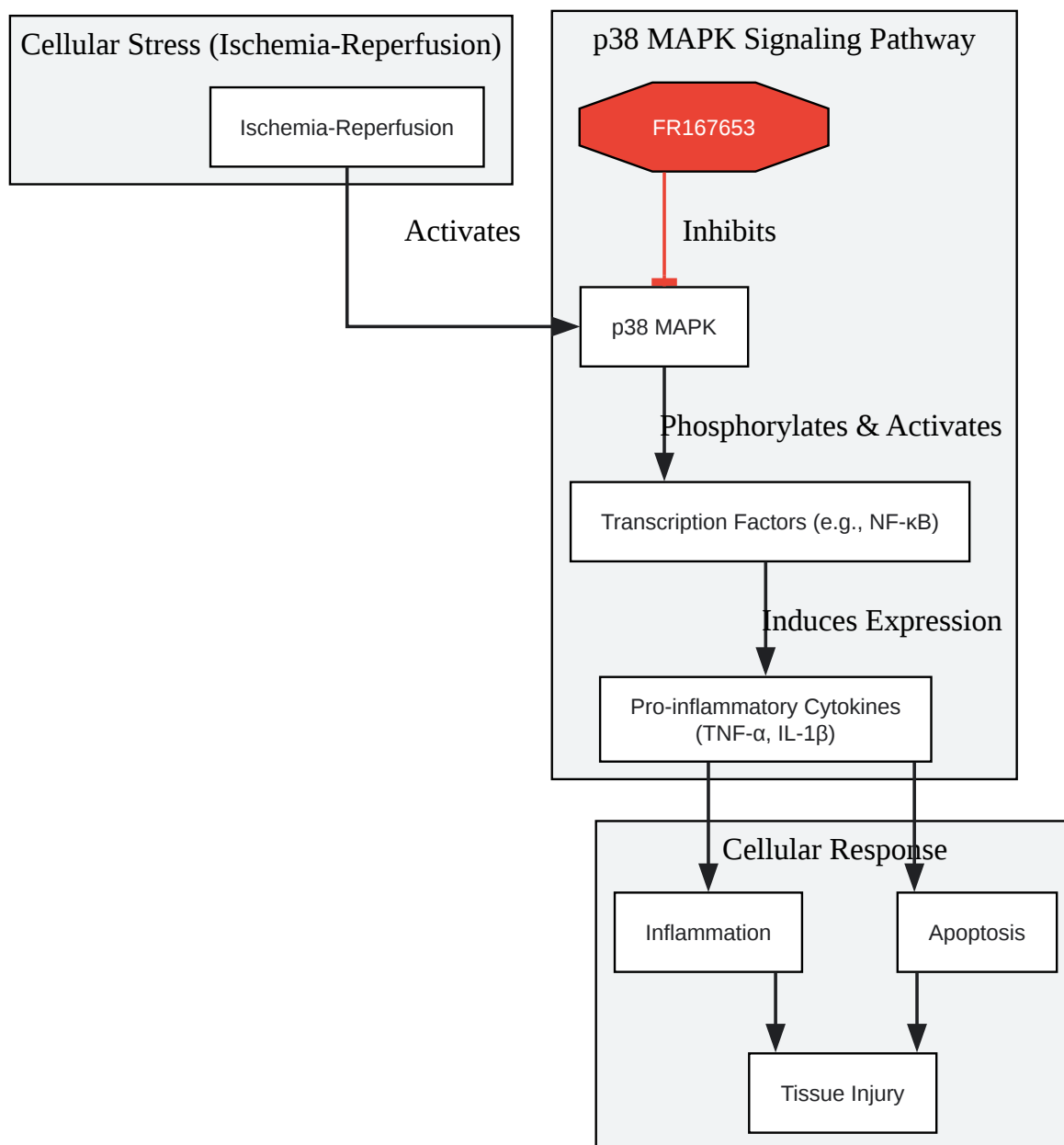
For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] The p38 MAPK signaling pathway is a critical mediator of the inflammatory response and apoptosis, playing a significant role in the pathophysiology of ischemia-reperfusion (I/R) injury.[1] Ischemia-reperfusion injury triggers the activation of p38 MAPK, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1beta (IL-1 β), which contribute to tissue damage.[2][5][6][7][8] FR167653 competitively binds to the ATP-binding site on p38 kinase, effectively inhibiting its activity and the downstream inflammatory cascade.[4] These properties make FR167653 a valuable pharmacological tool for studying the mechanisms of I/R injury and for evaluating the therapeutic potential of p38 MAPK inhibition in various organs.

Mechanism of Action

Ischemia-reperfusion injury initiates a signaling cascade that activates p38 MAPK. This activation leads to the downstream phosphorylation of transcription factors, which in turn promotes the expression of pro-inflammatory cytokines like TNF- α and IL-1 β . These cytokines exacerbate tissue injury by recruiting inflammatory cells and promoting apoptosis. FR167653 acts by specifically inhibiting the phosphorylation and activity of p38 MAPK, thereby blocking the production of these inflammatory mediators and reducing the extent of tissue damage.[2][6][7]



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Caption: Signaling pathway of FR167653 in ischemia-reperfusion injury.

Data Presentation

In Vivo Efficacy of FR167653 in Ischemia-Reperfusion Injury Models

Organ System	Animal Model	FR167653 Dosage	Key Findings	Reference
Myocardium	CD-1 Mice	Intraperitoneal injection 24 hours prior to ischemia	Reduced infarct size by 73.6%; Decreased p38 MAPK phosphorylation and activity; Reduced NF- κ B, TNF- α , IL-1 β , and MCP-1 expression.	[2]
Heart	Canine (Mongrel Dogs)	1 mg/kg/hr	Improved cardiac output and left ventricular pressure after 120 minutes of reperfusion.	[5]
Lung	Wistar Rats	0.1, 0.05, and 0.025 mg/kg/hr (0.1 mg/kg/hr found to be optimal)	Ameliorated I/R injury; Improved arterial oxygen saturation and tension; Reduced IL-1 β expression and p38 MAP kinase expression.	[6]
Lung	Rats	0.1 mg/kg/hr intravenously	Attenuated the expression of phosphorylated p38 MAP kinase; Improved arterial oxygen saturation and	[7]

			tension; Lowered serum cytokines.
Kidney	Fisher-to-Lewis Rats	30 mg/kg/d subcutaneously (in combination with cyclosporine)	Prevented morphological features of chronic allograft nephropathy and prolonged survival; Reduced p38 MAPK, TGF- β 1, and MCP-1 expression. [9]
Small Intestine	Lewis Rats	0.25 mg/kg per hour intravenously	Improved 48-hour survival; Suppressed plasma levels of TNF- α and IL-1 β . [8]

Experimental Protocols

Murine Model of Myocardial Ischemia-Reperfusion Injury

This protocol is adapted from a study investigating the effects of FR167653 on myocardial infarct size in mice.[2]

1. Animal Model:

- Species: CD-1 mice.

2. FR167653 Administration:

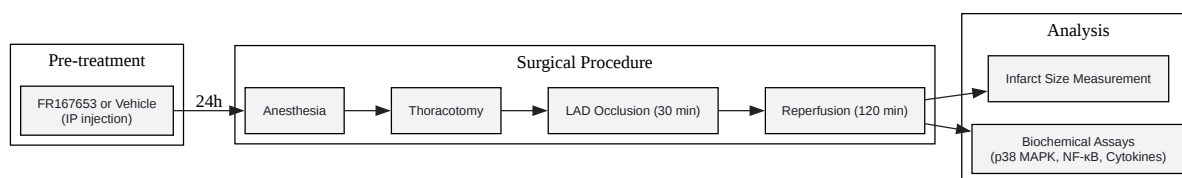
- Administer FR167653 via intraperitoneal injection 24 hours before the induction of ischemia.
- A vehicle control group (e.g., saline) should be included.

3. Surgical Procedure:

- Anesthetize the mice.
- Perform a thoracotomy to expose the heart.
- Induce regional myocardial ischemia by transiently occluding the left anterior descending artery for 30 minutes using a suture.
- After 30 minutes, remove the suture to allow for reperfusion for 120 minutes.

4. Outcome Measures:

- Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with a vital stain (e.g., triphenyltetrazolium chloride) to delineate the infarct area from the viable myocardium.
- Biochemical Analysis: Homogenize heart tissue to measure:
 - Phosphorylation and activity of p38 MAPK.
 - Levels of nuclear factor kappaB (NF- κ B).
 - Expression of inflammatory cytokines (TNF- α , IL-1 β) and chemokines (MCP-1).



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Caption: Experimental workflow for myocardial I/R injury in mice.

Canine Model of Heart Transplantation with Ischemia-Reperfusion

This protocol is based on a study evaluating FR167653 in a canine heart transplantation model.^[5]

1. Animal Model:

- Species: Adult mongrel dogs.

2. Experimental Groups:

- FR-treated group: Receives FR167653 at a dose of 1 mg/kg/hr.
- Control group: Receives a vehicle control.

3. Surgical Procedure:

- Harvest the donor heart and store it in University of Wisconsin solution at 4°C for 12 hours.
- Perform an orthotopic heart transplantation into the recipient dog.
- Initiate the infusion of FR167653 or vehicle upon reperfusion.

4. Outcome Measures:

- Hemodynamic Assessment: After 120 minutes of reperfusion, measure:
 - Cardiac output.
 - Left ventricular pressure (LVP).
 - The maximum rate of increase of LVP (LV dp/dt).
- Histopathological Examination: Harvest the heart specimen for histological analysis to assess myocardial cell injury, such as irregular glycogen distribution.

Rat Model of Pulmonary Ischemia-Reperfusion Injury

This protocol is derived from a study assessing the effect of FR167653 on lung I/R injury in rats.[\[6\]](#)[\[7\]](#)

1. Animal Model:

- Species: Wistar rats.

2. FR167653 Administration:

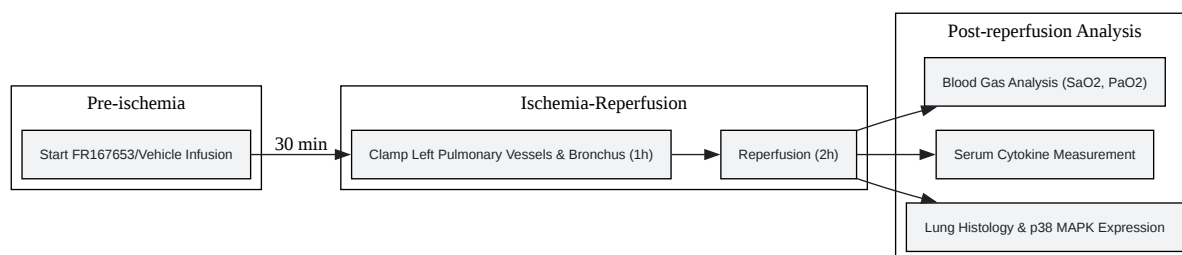
- Administer FR167653 continuously via intravenous infusion, starting 30 minutes before the onset of ischemia and continuing for 2 hours after reperfusion.
- An optimal dose of 0.1 mg/kg/hr has been reported.[\[6\]](#)

3. Surgical Procedure:

- Anesthetize the rats.
- Induce unilateral lung ischemia by clamping the left bronchus, pulmonary artery, and vein for 1 hour.
- After 1 hour, release the clamps to allow for reperfusion.

4. Outcome Measures:

- Gas Exchange Analysis: Measure arterial oxygen saturation (SaO₂) and arterial oxygen tension (PaO₂) after 2 hours of reperfusion.
- Biochemical Analysis: Measure serum levels of IL-1 β and the expression of p38 MAP kinase in lung tissue.
- Histological Examination: Perform a histological analysis of the lung tissue to assess alveolar damage, edema, and interstitial thickening.



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Caption: Experimental workflow for pulmonary I/R injury in rats.

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